(7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Cefetamet Pivoxil is the pivalate ester prodrug form of cefetamet, a semi-synthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. After oral administration of cefetamet pivoxil, the ester bond is cleaved, releasing active cefetamet.
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activities : A study by Tsubouchi et al. (1994) on 2-oxaisocephems, which include the specified compound, revealed significant antibacterial activities against gram-positive bacteria like MRSA and Enterococcus faecalis, exceeding the efficacy of third-generation cephalosporins like cefuzonam and cefmenoxime (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
- Oral Activity and Antibacterial Efficacy : Sakagami et al. (1991) synthesized derivatives of this compound, noting their exceptional antibacterial activity against both gram-positive and gram-negative bacteria, including beta-lactamase producing strains (Sakagami, Atsumi, Yamamoto, Tamura, Yoshida, Nishihata, & Fukatsu, 1991).
- In Vitro and In Vivo Antibacterial Activities : The study by Tamura et al. (1988) on ME1207, a cephalosporin containing this compound, demonstrated its broad spectrum of activity against various bacteria, including high efficacy against Staphylococcus aureus and Haemophilus influenzae (Tamura, Okamoto, Yoshida, Yamamoto, Kondo, Inoue, & Mitsuhashi, 1988).
Structural and Chemical Studies
- Structural Elucidation of Impurities : In a study focused on Cefdinir, a drug containing this compound, Rao et al. (2007) identified and characterized impurities in the drug, contributing to the understanding of its chemical stability and purity (Rao, Rani, Reddy, Bharathi, Dandala, & Naidu, 2007).
Applications in Drug Synthesis
- Synthesis of Related Compounds : Rao et al. (2006) described the synthesis of contaminants formed during the preparation of Cefdinir, furthering the understanding of the synthetic pathways and potential byproducts of drugs containing this compound (Rao, Dandala, Rani, & Naidu, 2006).
properties
Product Name |
(7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
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Molecular Formula |
C20H25N5O7S2 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/t12-,16-/m1/s1 |
InChI Key |
DASYMCLQENWCJG-MLGOLLRUSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C |
synonyms |
7-(2 (2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-desacetoxyceph-3-em-4-carboxylic acid pivaloyloxymethyl ester cefetamet pivaloyloxymethyl ester cefetamet pivoxil cefetamet pivoxyl Ro 15-8075 Ro-15-8075 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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